molecular formula C15H20O6 B035286 Ethyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 101833-22-1

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Cat. No. B035286
CAS RN: 101833-22-1
M. Wt: 296.31 g/mol
InChI Key: UWCTXXNFSDZRJM-JDBBLOKJSA-N
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Description

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a renowned compound within the biomedical industry . It is a pivotal compound in the realm of biomedical research and plays an indispensable role in unraveling intricate molecular interactions and functions linked to proteins implicated in an array of ailments, including cancer and metabolic disorders .


Synthesis Analysis

The synthesis of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside involves the formation of a new chiral center . The bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation during their formation . The product purification can be achieved by crystallization/precipitation only .


Molecular Structure Analysis

The molecular formula of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is C15H20O6 . It has a molecular weight of 296.32 . The structure is characterized by exceptional peculiarity .


Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4,6-O-benzylidene-b-D-galactopyranoside, have found broad application in synthetic carbohydrate chemistry . The formation of these compounds involves the creation of a new chiral center .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside include a molecular weight of 296.32 and a molecular formula of C15H20O6 .

Scientific Research Applications

Synthetic Carbohydrate Chemistry

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is widely used in synthetic carbohydrate chemistry . The formation of benzylidene acetals introduces a new chiral center, where the bulky phenyl substituent predominantly adopts the thermodynamically more stable equatorial orientation .

Preparation of Various Sugars

This compound serves as an important intermediate in the preparation of various sugars . It’s a key building block in the synthesis of different types of sugars.

Protective Group in Glycobiology

In the field of glycobiology, Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is used as a protective group for 1,2- and 1,3-diols . In systems where 1,2- or 1,3-diols are possible, the six-membered acetal ring is preferentially formed .

Stereoselective Oligosaccharide Synthesis

The compound plays a significant role in the development of novel methods for stereoselective oligosaccharide synthesis . This is particularly important in the field of glycobiology, which focuses on complex carbohydrate molecules .

Regioselective Synthesis of Protected Polyols

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is used in the regioselective synthesis of protected polyols . This process involves chelation-assisted regioselective C−O bond cleavage reactions of acetals by Grignard reagents .

Formation of Benzylidene Acetals

The compound is used in the formation of benzylidene acetals of ethyl thioglycosides . The product purification can be achieved by crystallization/precipitation only .

Future Directions

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside exhibits promising prospects for studying specific ailments associated with carbohydrate metabolism and glycosylation pathways . It proves to be highly advantageous in drug development for multiple ailments such as cancer and neurological disorders . This compound is expected to continue playing a significant role in biomedical research and drug discovery .

properties

IUPAC Name

(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCTXXNFSDZRJM-JDBBLOKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595396
Record name Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

CAS RN

101833-22-1
Record name Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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